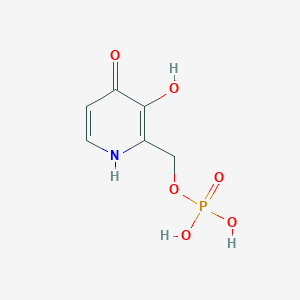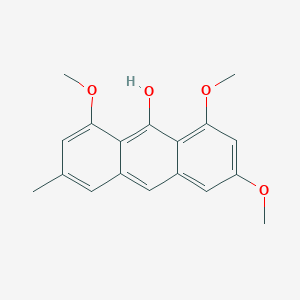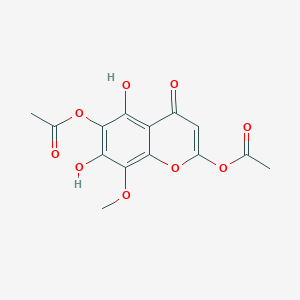
5,7-Dihydroxy-8-methoxy-4-oxo-4H-1-benzopyran-2,6-diyl diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dihydroxy-8-methoxy-4-oxo-4H-chromene-2,6-diyl diacetate is a complex organic compound belonging to the chromene family. Chromenes are bicyclic oxygen-containing heterocycles that have garnered significant interest due to their diverse biological activities and potential therapeutic applications . This compound, in particular, is characterized by its unique structural features, including dihydroxy and methoxy groups, which contribute to its reactivity and functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dihydroxy-8-methoxy-4-oxo-4H-chromene-2,6-diyl diacetate typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of appropriate phenolic compounds with acetic anhydride under acidic conditions to introduce the acetate groups . The reaction is usually carried out at elevated temperatures to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
5,7-Dihydroxy-8-methoxy-4-oxo-4H-chromene-2,6-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .
Applications De Recherche Scientifique
5,7-Dihydroxy-8-methoxy-4-oxo-4H-chromene-2,6-diyl diacetate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, including antioxidant and antimicrobial properties.
Medicine: It has potential therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: The compound is used in the production of dyes, perfumes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5,7-Dihydroxy-8-methoxy-4-oxo-4H-chromene-2,6-diyl diacetate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory and cancer pathways, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Coumarin: A structurally related compound with similar biological activities.
Chromone: Another chromene derivative with diverse pharmacological properties.
Flavonoids: A class of compounds with a similar core structure and wide-ranging biological activities.
Uniqueness
5,7-Dihydroxy-8-methoxy-4-oxo-4H-chromene-2,6-diyl diacetate stands out due to its unique combination of functional groups, which confer distinct reactivity and biological properties. Its dual hydroxyl and methoxy groups, along with the acetate moieties, make it a versatile compound for various applications .
Propriétés
Numéro CAS |
138680-85-0 |
|---|---|
Formule moléculaire |
C14H12O9 |
Poids moléculaire |
324.24 g/mol |
Nom IUPAC |
(6-acetyloxy-5,7-dihydroxy-8-methoxy-4-oxochromen-2-yl) acetate |
InChI |
InChI=1S/C14H12O9/c1-5(15)21-8-4-7(17)9-10(18)13(22-6(2)16)11(19)14(20-3)12(9)23-8/h4,18-19H,1-3H3 |
Clé InChI |
ZXVNBPZCUAZUGU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC(=O)C2=C(C(=C(C(=C2O1)OC)O)OC(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


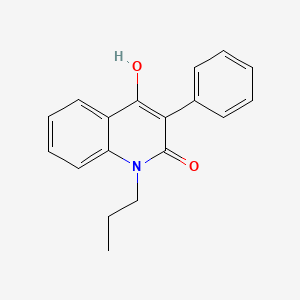
![Trimethyl{[1-(octyloxy)ethenyl]oxy}silane](/img/structure/B14276780.png)
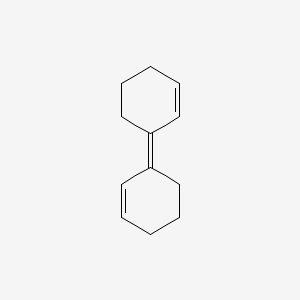
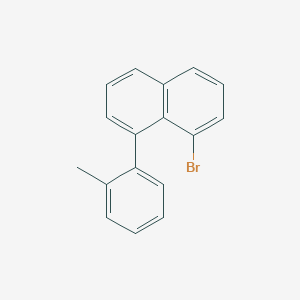

![Silane, [(3,6-dihydro-2H-thiopyran-4-yl)oxy]trimethyl-](/img/structure/B14276810.png)
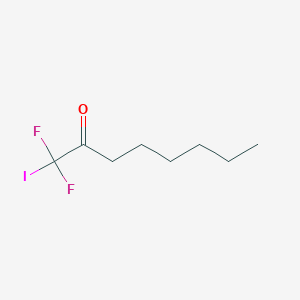
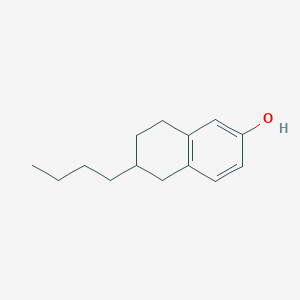
![Ethanone, 1-[4-[(6-bromohexyl)oxy]phenyl]-](/img/structure/B14276823.png)
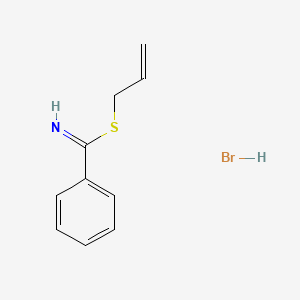
![Methyl 6-[(12-aminododecyl)amino]-6-oxohexanoate](/img/structure/B14276829.png)
![4-[(2-Iodophenyl)methoxy]but-2-en-1-ol](/img/structure/B14276833.png)
